6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and a pyrido[2,3-d]pyrimidinone core
Preparation Methods
The synthesis of 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step reactions. One common synthetic route includes the bromination of a precursor pyrido[2,3-d]pyrimidinone compound, followed by methylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide under controlled temperatures and solvent conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields a methoxy derivative .
Scientific Research Applications
6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one stands out due to its unique bromine substitution and pyrido[2,3-d]pyrimidinone core. Similar compounds include:
6-Bromo-2,4-dimethylpyridin-3-amine: Another brominated heterocycle with different substitution patterns.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-1,3-dimethyl-4H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-12-5-6-3-7(10)4-11-8(6)13(2)9(12)14/h3-4H,5H2,1-2H3 |
InChI Key |
LPMXBRDOGOYMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N=CC(=C2)Br)N(C1=O)C |
Origin of Product |
United States |
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